Product packaging for Ethyl 1-acetylaziridine-2-carboxylate(Cat. No.:CAS No. 154073-47-9)

Ethyl 1-acetylaziridine-2-carboxylate

Cat. No.: B588579
CAS No.: 154073-47-9
M. Wt: 157.169
InChI Key: RKUAVWIMMOMPTJ-UHFFFAOYSA-N
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Description

Ethyl 1-acetylaziridine-2-carboxylate is a specialized aziridine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. The structure combines a reactive aziridine (three-membered heterocyclic) ring with both ester and acetyl functional groups. This unique architecture makes it a valuable substrate for studying ring-opening reactions, nucleophilic substitution, and the synthesis of more complex nitrogen-containing molecules . Compounds with the aziridine-2-carboxylate scaffold are of significant interest in pharmaceutical research for the development of novel bioactive molecules and covalent inhibitors . The acetyl group on the ring nitrogen can influence the compound's reactivity and stability, offering researchers a handle to modulate its properties in synthetic pathways. As a high-purity material, it is essential for hit-to-lead optimization programs and exploring new chemical spaces. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the product's Safety Data Sheet (SDS) before handling. Specific data such as CAS Registry Number, melting point, and boiling point for this compound were not available in the search and should be determined experimentally.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B588579 Ethyl 1-acetylaziridine-2-carboxylate CAS No. 154073-47-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154073-47-9

Molecular Formula

C7H11NO3

Molecular Weight

157.169

IUPAC Name

ethyl 1-acetylaziridine-2-carboxylate

InChI

InChI=1S/C7H11NO3/c1-3-11-7(10)6-4-8(6)5(2)9/h6H,3-4H2,1-2H3

InChI Key

RKUAVWIMMOMPTJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CN1C(=O)C

Synonyms

2-Aziridinecarboxylic acid, 1-acetyl-, ethyl ester (9CI)

Origin of Product

United States

Synthetic Methodologies for Ethyl 1 Acetylaziridine 2 Carboxylate

Direct Aziridination Approaches

Direct aziridination involves the construction of the aziridine (B145994) ring by forming two new carbon-nitrogen bonds at a carbon-carbon double bond or by inserting a carbon atom into a carbon-nitrogen double bond.

From Olefinic Precursors

The synthesis from olefinic precursors involves the reaction of an alkene with a nitrene source. For ethyl 1-acetylaziridine-2-carboxylate, the logical olefin precursor is ethyl acrylate (B77674). This reaction entails the formal addition of an "N-acetylnitrene" equivalent across the double bond of ethyl acrylate.

Transition metal catalysts are often employed to modulate the reactivity of the nitrene precursor and achieve controlled aziridination. researchgate.net While numerous methods exist for N-sulfonyl and N-alkoxycarbonyl aziridinations, the direct transfer of an N-acetyl group is less common. However, the principle can be adapted using appropriate N-acetylated nitrene precursors. For instance, rhodium-catalyzed systems are effective for the direct aziridination of olefins. nih.govnih.gov The reaction proceeds via a metal-nitrenoid intermediate which then transfers the nitrene to the olefin.

Table 1: Representative Conditions for Direct Aziridination of Olefins

Olefin Precursor Nitrene Source Catalyst System (Example) Solvent (Example) Key Feature

From Imine and Carbene Precursors

An alternative and powerful strategy for constructing the aziridine ring is the reaction of an imine with a carbene or carbene equivalent. This approach, often referred to as the aza-Darzens reaction or catalytic aziridination (AZ reaction), forms one new carbon-carbon and one new carbon-nitrogen bond. researchgate.net

In the context of synthesizing this compound, this would involve the reaction of an N-acetyl imine with a carbene source like ethyl diazoacetate. The Wulff-type catalytic asymmetric aziridination (AZ reaction) is a prominent example, utilizing borate catalysts derived from vaulted biaryl ligands (like VANOL and VAPOL) to achieve high stereoselectivity. researchgate.netmsu.edu The mechanism involves activation of the imine by the Lewis acidic catalyst, followed by nucleophilic attack from the diazo compound and subsequent ring closure with expulsion of nitrogen gas. msu.edu

While many examples focus on N-aryl or N-benzhydryl imines, the methodology is adaptable for N-acyl imines. msu.edu The reaction typically favors the formation of cis-aziridines. mdpi.com

Table 2: Catalytic Aziridination from Imine and Carbene Precursors

Imine Precursor Carbene Precursor Catalyst System (Example) Stereochemical Outcome

Cyclization Reactions from Linear Precursors

This synthetic route involves the formation of the aziridine ring through an intramolecular SN2 reaction. The precursor is typically a β-amino alcohol or a derivative where the hydroxyl group has been converted into a good leaving group.

Synthesis from Amino Alcohol Derivatives

Amino acids are excellent chiral starting materials for the synthesis of enantiomerically pure aziridines. Serine, with its β-hydroxyl group, is an ideal precursor for this compound.

Starting from racemic N-acetyl-dl-serine, a multi-step sequence can be employed to generate the target aziridine. The general and well-established pathway for converting β-amino alcohols to aziridines involves two key steps:

Activation of the Hydroxyl Group: The primary hydroxyl group of the serine derivative is converted into a good leaving group. Common methods include tosylation (using tosyl chloride, TsCl) or mesylation (using mesyl chloride, MsCl) in the presence of a base like pyridine or triethylamine.

Intramolecular Cyclization: The resulting tosylate or mesylate is then treated with a non-nucleophilic base (e.g., potassium carbonate or sodium hydride). The nitrogen atom of the acetylamino group acts as an internal nucleophile, displacing the leaving group to form the strained three-membered aziridine ring.

This route provides a straightforward, albeit multi-step, approach to the desired aziridine from a commercially available starting material.

Table 3: N-Acetyl-dl-serine Cyclization Pathway

Starting Material Step 1 Reagents (Activation) Intermediate Step 2 Reagents (Cyclization) Product

To obtain an enantiomerically pure version of this compound, a chiral starting material such as D-serine (or L-serine for the other enantiomer) can be used. The synthetic sequence is analogous to the route from the racemic mixture but preserves the stereochemistry of the starting amino acid.

The synthesis commences with the protection of the functional groups of D-serine. This typically involves esterification of the carboxylic acid to form the ethyl ester, followed by acetylation of the amino group to yield N-acetyl-D-serine ethyl ester. Subsequently, the hydroxyl group is activated (e.g., mesylation) and the aziridine ring is closed via intramolecular nucleophilic substitution under basic conditions. nih.gov This stereospecific cyclization ensures that the configuration at the C2 position of the aziridine ring is retained from the parent D-serine.

Table 4: Enantioselective Synthesis from D-Serine

Precursor Key Transformation Steps Chiral Outcome
γ-Amino Alcohol Routes

The synthesis of aziridines from amino alcohols is a fundamental and widely used method. This route typically involves the conversion of a 1,2-amino alcohol into a species where the hydroxyl group is transformed into a good leaving group, such as a tosylate or mesylate. Subsequent intramolecular nucleophilic attack by the amino group displaces the leaving group and forms the three-membered aziridine ring.

One prominent example starts from readily available chiral amino acids, such as (S)-serine. The amino acid is first esterified and N-protected (e.g., with a tosyl group). The carboxylic acid functionality is then reduced to a primary alcohol. This creates the necessary γ-amino alcohol backbone. The aziridine ring can then be formed via a Mitsunobu reaction or by converting the alcohol to a tosylate, followed by base-induced ring closure mdma.ch. This strategy leverages the inherent chirality of the starting amino acid to produce enantiomerically pure aziridines mdma.ch.

Staudinger Reaction Variants

The Staudinger reaction, which classically involves the reaction of an azide (B81097) with a phosphine to produce an iminophosphorane, has been adapted for aziridine synthesis through intramolecular variants. organicchemistrytutor.comwikipedia.orgthermofisher.com This approach is particularly effective for synthesizing aziridine-2-carboxylic esters.

The general strategy begins with a precursor containing both an azide and a suitable electrophilic center, often derived from an α,β-unsaturated ester or an oxirane. For instance, optically active oxirane-2-carboxylic esters can be opened with sodium azide to generate azido (B1232118) alcohols. ru.nlresearchgate.net The treatment of this β-azido alcohol with a phosphine, such as triphenylphosphine (PPh₃), initiates the Staudinger reaction. The initially formed iminophosphorane then undergoes a subsequent intramolecular cyclization (an aza-Wittig type reaction) to close the ring and form the aziridine, expelling the phosphine oxide as a byproduct. ru.nlnih.gov This method is valued for its mild conditions and good yields. ru.nlresearchgate.netsigmaaldrich.com

Starting MaterialReagentKey IntermediateProductRef.
β-Azido alcoholTriphenylphosphineIminophosphoraneAziridine ru.nlnih.gov
Organic azideTriarylphosphineAza-ylideIminophosphorane sigmaaldrich.com

Intramolecular Nucleophilic Displacement Reactions

Intramolecular nucleophilic displacement is a cornerstone of aziridine synthesis. This method relies on a linear precursor containing a nitrogen nucleophile and a carbon atom bearing a leaving group in a vicinal (1,2) relationship. The reaction proceeds via an intramolecular Sₙ2 reaction, where the nitrogen attacks the electrophilic carbon, displacing the leaving group and forming the aziridine ring.

This pathway is exemplified by the cyclization of 2-amidoethyl halides or sulfonates. nih.gov A common precursor is a β-amino alcohol, which can be derived from various sources, including the reduction of α-amino acids. The hydroxyl group is activated by converting it into a better leaving group, such as a tosylate or by using Mitsunobu reaction conditions. A base is then used to deprotonate the nitrogen atom, enhancing its nucleophilicity and triggering the ring-closing displacement. This strategy is highly effective and allows for the stereochemistry of the starting amino alcohol to be transferred to the final aziridine product. mdma.ch

Esterification and Transesterification Strategies

The introduction of the ethyl ester group can be achieved either by direct esterification of the corresponding carboxylic acid or by transesterification from a different ester.

Preparation from Corresponding Acids

The most direct method for preparing this compound from its corresponding carboxylic acid is the Fischer esterification. This reaction involves heating the carboxylic acid (1-acetylaziridine-2-carboxylic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, ethanol is typically used as the solvent to ensure it is in large excess. masterorganicchemistry.commasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the ethanol molecule. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of a water molecule yield the final ethyl ester. masterorganicchemistry.comyoutube.com

ReactantsCatalystConditionsProduct
1-Acetylaziridine-2-carboxylic acid + EthanolH₂SO₄ or TsOHHeat, Excess EthanolThis compound + Water

Alkyl Ester Interconversion Methods (e.g., from mentholyl ester)

Transesterification is a valuable strategy for converting one ester into another, which can be particularly useful for purifying diastereomeric mixtures or when the target ester is difficult to synthesize directly. In the context of aziridine-2-carboxylates, diastereomeric esters, such as those made with a chiral alcohol like (-)-menthol, can sometimes be separated more easily than their enantiomeric ethyl ester counterparts. nih.gov

After separation of the diastereomeric menthyl esters, the desired ethyl ester can be obtained through transesterification. nih.gov This process typically involves treating the menthyl ester with ethanol in the presence of a catalyst. The reaction effectively swaps the menthol group for an ethyl group, yielding this compound. This approach allows for the preparation of enantiomerically pure ethyl esters that might otherwise be difficult to resolve. nih.gov

Control of Stereochemistry in Synthesis

Achieving high levels of stereocontrol is crucial in the synthesis of substituted aziridines, as the biological activity of such molecules is often dependent on their specific stereochemistry. Several strategies are employed to control the absolute and relative configuration of the stereocenters in this compound.

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials from nature. For example, amino acids like (S)-serine can be converted into chiral aziridines, transferring the stereochemistry of the starting material to the final product. mdma.ch This is a robust method for obtaining specific enantiomers.

Chiral Auxiliaries : A chiral auxiliary, such as (R)- or (S)-1-phenylethylamine, can be attached to the aziridine nitrogen. nih.gov The reaction to form the aziridine ring then produces a mixture of diastereomers, which often have different physical properties and can be separated by techniques like chromatography or crystallization. nih.gov Once the desired diastereomer is isolated, the chiral auxiliary is cleaved to yield the enantiomerically enriched final product.

Asymmetric Catalysis : The use of chiral catalysts can induce enantioselectivity in the aziridination reaction. For instance, copper hydride kinetic resolution of racemic 2H-azirines can be used to prepare optically enriched N-H aziridine-2-carboxylates with high diastereo- and enantioselectivity. chemrxiv.org Similarly, the aza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl ketimino esters provides a scalable and highly diastereoselective route to α-quaternary aziridine-2-carboxylates. acs.orgorganic-chemistry.orgnih.gov

StrategyDescriptionExampleRef.
Chiral Pool SynthesisUse of a naturally occurring chiral starting material.Synthesis from (S)-serine. mdma.ch
Chiral AuxiliariesTemporary incorporation of a chiral molecule to create separable diastereomers.Use of (R)- or (S)-1-phenylethylamine. nih.gov
Asymmetric CatalysisA chiral catalyst directs the formation of one enantiomer over the other.Copper-catalyzed kinetic resolution of 2H-azirines. chemrxiv.org

Diastereoselective and Enantioselective Approaches

Achieving high levels of diastereoselectivity and enantioselectivity is crucial for synthesizing stereochemically pure aziridine-2-carboxylates. One effective strategy is the copper-hydride-catalyzed kinetic resolution of racemic 2H-azirines. This method yields N-H aziridine-2-carboxylates with excellent control over the stereochemistry, achieving high diastereoselectivity (>20:1) and enantioselectivity (up to 94%) chemrxiv.orgresearchgate.net. The process allows for the separation of enantiomers from a racemic mixture by selectively reducing one enantiomer of the 2H-azirine precursor, leaving the other enriched chemrxiv.orgresearchgate.net. This technique is valuable as it can produce both enantiomers of the desired compound chemrxiv.org.

Another significant approach is the aza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl ketimino esters. This method provides a scalable and highly diastereoselective route to α-quaternary aziridine-2-carboxylates organic-chemistry.orgnih.gov. The reaction, which utilizes dimethylsulfoxonium methylide, proceeds rapidly and results in high diastereomeric ratios, often greater than 97:3 organic-chemistry.org.

Comparison of Enantioselective Methods
MethodCatalyst/ReagentSubstrateTypical Selectivity
Kinetic ResolutionCopper-Hydride ComplexRacemic 2H-azirine-2-carboxylate>20:1 dr, up to 94% ee
Aza-Corey-ChaykovskyDimethylsulfoxonium methylideN-tert-butanesulfinyl ketimino ester>97:3 dr

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are reusable chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction wikipedia.org. This strategy is particularly effective in the synthesis of aziridine-2-carboxylates.

A well-established method involves using (R)- or (S)-1-phenylethylamine as a chiral auxiliary nih.gov. The synthesis begins with a Gabriel-Cromwell reaction between a 3,3-dibromopropanoate and the chiral amine, which produces a mixture of diastereomeric N-(1-phenylethyl)aziridine-2-carboxylates nih.gov. For example, using (S)-1-phenylethylamine would yield a mixture of (2R,1'S)- and (2S,1'S)-diastereomers. These diastereomers can then be separated using chromatography. Subsequent removal of the 1-phenylethyl auxiliary group yields the desired enantiomerically pure aziridine-2-carboxylate (B8329488) nih.gov. The N-tert-butanesulfinyl group is another effective chiral auxiliary for directing the diastereoselective synthesis of aziridines organic-chemistry.orgacs.org.

Chiral Auxiliary Approach Overview
StepDescriptionKey Outcome
1. AttachmentReaction of a prochiral substrate with a chiral auxiliary (e.g., (S)-1-phenylethylamine).Formation of a diastereomeric mixture.
2. SeparationChromatographic separation of the diastereomers.Isolation of a single diastereomer.
3. CleavageRemoval of the chiral auxiliary from the isolated diastereomer.Generation of an enantiomerically pure product.

Optimization Strategies for Enantiopurity

Maintaining and enhancing the enantiopurity of the final product is a critical aspect of asymmetric synthesis. This often involves careful control of reaction conditions during purification and deprotection steps.

Hydrolysis of the ester group in a chiral molecule like this compound is a sensitive step. The proton at the α-position to the carboxylate group can be acidic, and under basic conditions, there is a risk of deprotonation, which can lead to racemization and a loss of enantiomeric purity. Performing the saponification (hydrolysis) with reagents like lithium hydroxide at low temperatures can mitigate this risk. Lower temperatures reduce the likelihood of the competing epimerization pathway before the hydrolysis is complete, thus preserving the stereochemical integrity of the chiral center.

Enzymatic methods offer a highly selective means of deprotecting functional groups without affecting chiral centers. For a compound like this compound, enzymes can be used for either hydrolysis of the ethyl ester or removal of the N-acetyl group. Hydrolases, such as lipases and proteases, are known to catalyze the enantioselective hydrolysis of racemic esters, a process known as kinetic resolution mdpi.com. In this scenario, the enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the resulting carboxylic acid from the unreacted ester enantiomer mdpi.com. This can be an effective method for producing highly enantiopure materials. Similarly, specific enzymes like acylases can be used for the enantioselective removal of N-acyl groups from amino acids and their derivatives, which could be applied to deprotect the N-acetyl group while maintaining enantiopurity researchgate.net.

Chemical Reactivity and Mechanistic Investigations of Ethyl 1 Acetylaziridine 2 Carboxylate

Ring-Opening Reactions

The reactivity of ethyl 1-acetylaziridine-2-carboxylate is dominated by reactions that relieve the strain of the three-membered ring. The presence of the electron-withdrawing N-acetyl group activates the aziridine (B145994), making the ring carbons susceptible to attack by various reagents.

The N-acetyl group diminishes the basicity of the ring nitrogen, preventing protonation or Lewis acid activation that is often required for N-alkyl aziridines. nih.gov Instead, it activates the ring carbons toward direct nucleophilic attack by withdrawing electron density, making the nitrogen a better leaving group. nih.govnih.gov This activation is a key feature influencing the conditions and outcomes of its ring-opening reactions. mdpi.com

The outcome of nucleophilic ring-opening of this compound is governed by regioselectivity (attack at C2 vs. C3) and stereoselectivity. The regiochemical pathway is influenced by a combination of steric and electronic factors, as well as the nature of the incoming nucleophile. researchgate.net

Electronic Effects : The C2-carboxylate group exerts a significant electronic influence, which can direct nucleophiles to attack the C3 position (β-attack). mdpi.comclockss.org However, for certain nucleophiles, attack can occur at the more substituted C2 position (α-attack), leading to cleavage of the C2-N bond. nih.govresearchgate.net For instance, in related 2-acylaziridines, nucleophilic attack by halides often favors the more hindered carbon atom (C2). nih.gov

Stereoselectivity : Nucleophilic attack typically proceeds via an SN2 mechanism, resulting in a complete inversion of configuration at the center of attack. nih.gov This stereospecificity is crucial for transferring the chirality of the starting aziridine to the acyclic product.

Studies on related activated aziridine-2-carboxylates have shown that while heteroatom nucleophiles often attack the β-carbon (C3), the regioselectivity can be less predictable with other nucleophiles. clockss.org The functional groups on substituents can also play a crucial role in directing the regioselective outcome. researchgate.netwikipedia.org

A wide array of nucleophiles has been successfully employed to open the activated aziridine ring, leading to diverse functionalized amino acid derivatives. The choice of nucleophile is critical for the desired synthetic outcome.

Azide (B81097) : Sodium azide (NaN₃) is an effective nucleophile for opening the aziridine ring, providing a pathway to azido-amino esters, which are precursors to diamino acids. clockss.orgmdpi.comnih.gov

Amines : Various amines, such as morpholine, can act as nucleophiles, leading to the formation of 1,2-diamino derivatives. ru.nl

Thiols : Thiophenols are particularly effective nucleophiles, with the thiol group readily opening the aziridine ring. chemrxiv.org This reaction is often highly regioselective, with the attack occurring at the less substituted C3 carbon. chemrxiv.org

Halides : Halide ions, such as chloride and fluoride (B91410), have been used as nucleophiles. nih.govnih.gov The regioselectivity of fluoride attack has been shown to be primarily directed by the electronic effects of the ester group. nih.gov

Other Nucleophiles : Carboxylates (like acetate) and alcohols have also been utilized in ring-opening reactions. mdpi.comclockss.org

Table 1: Examples of Nucleophiles in Aziridine Ring-Opening Reactions

Nucleophile Class Specific Reagent Product Type Reference(s)
Azides Sodium Azide (NaN₃) Azido-amino esters clockss.orgmdpi.comnih.gov
Amines Morpholine Diamino derivatives ru.nl
Thiols Thiophenol Thio-amino esters chemrxiv.org
Halides Fluoride, Chloride Halo-amino esters nih.govnih.gov
Oxygen Nucleophiles Acetate, Alcohols Acyloxy/Alkoxy-amino esters mdpi.comclockss.org

The nature of the nitrogen substituent (the protecting group) is paramount to the reactivity of the aziridine ring. For this compound, the N-acetyl group serves as an essential activating group.

Electron-withdrawing groups (EWGs) like acetyl (Ac), tosyl (Ts), tert-butyloxycarbonyl (Boc), and carboxybenzyl (Cbz) significantly increase the susceptibility of the aziridine ring to nucleophilic attack compared to non-activated N-alkyl or N-H aziridines. nih.govmdpi.com These groups activate the ring by:

Reducing the electron density of the ring nitrogen, making it a better leaving group. nih.govnih.gov

Stabilizing the partial negative charge that may develop on the nitrogen atom in the transition state.

Studies comparing different N-activating groups have shown that both Boc and Cbz groups effectively facilitate the regioselective ring-opening of aziridine-2-carboxylates. nih.gov In contrast, aziridines with electron-donating groups (e.g., alkyl groups) are relatively inert toward nucleophiles and require prior activation by an acid to form a reactive aziridinium (B1262131) ion. nih.govclockss.org The choice of the N-acyl group can therefore be tuned to control the reactivity and selectivity of the ring-opening process. acs.org

Reductive methods provide an alternative pathway for opening the aziridine ring, typically yielding β-amino esters. These reactions involve the cleavage of a C-N bond, and the regioselectivity can be controlled by the choice of reducing agent and the substitution pattern on the aziridine.

Commonly employed methods include:

Catalytic Hydrogenation : This method can cleave the C-N bond at the less substituted carbon (C3), particularly in N-phenylethyl-substituted aziridines. ru.nl

Samarium Diiodide (SmI₂) : The reductive ring-opening of 3-substituted aziridine-2-carboxylates with samarium diiodide has been studied extensively. acs.org For aziridines with an N-activating group, cleavage of the C2-N bond is favored, producing β-amino esters. The reaction proceeds through a samarium enolate intermediate. acs.org However, competition with C-C bond cleavage can occur, depending on the substituents and stereochemistry. acs.org

Sodium Borohydride (B1222165) (NaBH₄) : In combination with additives like zinc chloride (ZnCl₂), NaBH₄ can be used for the reductive opening of the aziridine ring, often following the transformation of a C2 substituent. ru.nl

Table 2: Reductive Ring-Opening Conditions and Outcomes

Reagent/System Predominant Cleavage Product Type Reference(s)
Samarium Diiodide (SmI₂) C2-N bond (with N-activating group) β-Amino ester acs.org
Catalytic Hydrogenation C3-N bond (less substituted) α-Amino ester derivative ru.nl
NaBH₄ / ZnCl₂ C-N bond Amino alcohol ru.nl

While the reactivity of this compound is dominated by ring-opening, the ethyl ester group at the C2 position can also undergo various transformations. Direct oxidation of the ester is uncommon; however, transformations to other functional groups that can then be oxidized, or oxidative processes that involve the carboxyl group, are documented.

Key transformations include:

Reduction to Alcohol and Re-oxidation : The ethyl ester can be reduced to a primary alcohol (an aziridine-2-methanol) using reducing agents like lithium aluminum hydride. This alcohol can then be oxidized back to the aldehyde (aziridine-2-carbaldehyde) using methods like Swern oxidation. nih.gov This two-step process allows for further synthetic manipulations at the C2 position.

Conversion to Amide/Ketone : The ester can be converted to other carbonyl-containing functionalities. For example, reaction with a Weinreb amine precursor can yield a Weinreb amide, which can subsequently react with organometallic reagents to form an aziridine-2-ketone. nih.gov

Oxidative Decarboxylation : After hydrolysis of the ethyl ester to the corresponding carboxylic acid, oxidative decarboxylation becomes a possible pathway. This reaction, which can be promoted by reagents like silver nitrate (B79036) with an oxidant, involves the removal of the carboxyl group and formation of a radical at the C2 position. This radical can then be trapped, leading to a new class of C2-functionalized aziridines.

These transformations highlight the synthetic utility of the carboxylate group, not as a site of direct oxidation, but as a handle for reduction, conversion, and subsequent oxidation or decarboxylation, thereby expanding the synthetic potential of the parent molecule. nih.gov

Ring Expansion Reactions

The strained three-membered ring of N-acylaziridines, such as this compound, makes them susceptible to rearrangement and ring expansion reactions, most notably leading to the formation of five-membered oxazoline (B21484) heterocycles. ias.ac.innih.govd-nb.info This transformation, often referred to as the Heine reaction, is a significant synthetic route to oxazolines, which are valuable intermediates and ligands in organic synthesis. thieme-connect.comwikipedia.org

The reaction can be initiated under various conditions, including thermal or microwave heating, and can be catalyzed by acids or transition metals. ias.ac.inthieme-connect.com A particularly efficient method involves the reaction of N-acylaziridines with alkoxycarbonylketenes, generated in situ from alkyl 2-diazo-3-oxoalkanoates. nih.govd-nb.infobeilstein-archives.org This process occurs via an electrophilic ring expansion, yielding alkyl 2-(oxazolin-2-yl)alkanoates in good to excellent yields without the need for external catalysts or activators. nih.govbeilstein-journals.org The reaction is proposed to proceed through the nucleophilic attack of the aziridine nitrogen onto the ketene, followed by ring expansion. d-nb.info

The scope of this reaction is broad, accommodating various substituents on both the aziridine and the diazo compound. d-nb.infobeilstein-journals.org For instance, reacting 2-arylaziridines with ethyl 2-diazo-3-oxobutanoate under microwave heating produces the corresponding ethyl 2-(oxazolin-2-yl)acetates. d-nb.infobeilstein-journals.org

Table 1: Examples of Ring Expansion of N-Acylaziridines to Oxazolines
Aziridine SubstrateReagentConditionsProductYield (%)Reference
2-PhenylaziridineEthyl 2-diazo-3-oxobutanoateDCE, 130 °C, MW, 20 minEthyl 2-(5-phenyl-4,5-dihydrooxazol-2-yl)acetate68 beilstein-journals.org
2-(4-Chlorophenyl)aziridineEthyl 2-diazo-3-oxobutanoateDCE, 130 °C, MW, 20 minEthyl 2-(5-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)acetate91 d-nb.info
2-(Naphth-1-yl)aziridineEthyl 2-diazo-3-oxohept-6-enoateDCE, 130 °C, MW, 20 minEthyl 2-(5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)hept-6-enoate94 d-nb.info
meso-N-Benzoyl-cis-2,3-diphenylaziridine(R)-DTBM-SEGPHOS/Pd(OTf)2Toluene, 80 °C(4S,5R)-2,4,5-Triphenyloxazoline94 thieme-connect.com

Aziridinium Ion Intermediates and Related Reactivity

The reactivity of aziridines is often dominated by the formation and subsequent ring-opening of aziridinium ion intermediates. The nature of the nitrogen substituent—whether it is electron-donating or electron-withdrawing—profoundly influences the pathway. bioorg.org For N-acylaziridines like this compound, the acetyl group is electron-withdrawing, which "activates" the ring towards nucleophilic attack. nih.govclockss.org However, the nitrogen atom can still exhibit sufficient basicity to react with strong electrophiles, leading to the formation of a highly reactive N-acylaziridinium ion. bioorg.orgnih.gov

N-acylaziridinium ions are transient, high-energy species formed by the interaction of the aziridine nitrogen with an electrophile. bioorg.org In the case of this compound, while the N-acetyl group reduces the nucleophilicity of the nitrogen atom compared to an N-alkylaziridine, the nitrogen lone pair can still attack a potent electrophile (E+). bioorg.org This attack results in the formation of a cationic three-membered ring, the N-acylaziridinium ion. This intermediate is highly strained and electrophilic, making it susceptible to immediate ring-opening by a nucleophile. bioorg.orgnih.gov For example, reaction with an acid chloride (RCOCl) generates an N-acylaziridinium ion, with the liberated chloride ion acting as the subsequent nucleophile. bioorg.orgnih.gov

To facilitate ring-opening, especially with less reactive nucleophiles, external electrophiles are employed to activate the aziridine ring by forming the aziridinium ion. bioorg.orgnih.gov

Lewis Acids: Lewis acids such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and boron trifluoride etherate (BF₃·OEt₂) coordinate to the aziridine nitrogen or the carbonyl oxygen of the acetyl group. bioorg.org This coordination enhances the electrophilicity of the ring carbons, promoting nucleophilic attack. For instance, the ring-opening of an N-alkyl aziridine-2-carboxylate (B8329488) with acetyl chloride in the presence of TiCl₄ proceeds via an aziridinium intermediate to yield a β-chloro-α-amino acid derivative. bioorg.org

TMS Reagents: Silylating agents like iodotrimethylsilane (B154268) (TMSI) and trimethylsilyl (B98337) azide (TMSN₃) are effective for activating and opening the aziridine ring. bioorg.orgnih.gov TMSI can activate the ring for subsequent attack by a nucleophile. nih.gov Similarly, the reaction of aziridine-2-carboxylates with TMSN₃ in the presence of BF₃·OEt₂ leads to ring-opening with cleavage of the N-C3 bond. bioorg.org

Alkylating Agents: Potent alkylating agents such as methyl triflate or benzyl (B1604629) bromide can alkylate the aziridine nitrogen to form a stable aziridinium salt. nih.govnih.gov This aziridinium ion is then highly susceptible to nucleophilic attack. For example, treatment with methyl triflate generates an N-methylated aziridinium ion, which is then regioselectively opened by a nucleophile. nih.gov

Table 2: Ring-Opening of Aziridines via Activation with External Electrophiles
Aziridine SubstrateElectrophileNucleophileKey IntermediateProduct TypeReference
Ethyl (2S)-1-[(R)-1-phenylethyl]aziridine-2-carboxylateAcetyl Chloride / TiCl₄Cl⁻ (from AcCl)N-Acylaziridinium ion(2R)-2-{N-acetyl-N-[(R)-1-phenylethyl]amino}-3-chloropropionate bioorg.org
Chiral 2-acyl-(1'-phenylethyl)aziridineMethyl ChloroformateCl⁻, then internal ON-Acylaziridinium ionOxazolidin-2-one bioorg.orgnih.gov
Chiral 2-acyl-(1'-phenylethyl)aziridineAcetyl ChlorideCl⁻, then internal ON-Acylaziridinium ionβ-Amino-α-acetyloxypropionate bioorg.orgnih.gov
N-(1-phenylethyl)aziridine-2-carboxylateMethyl TriflateH⁻ (from reducer)N-Methylaziridinium ionProtected Ephedrine nih.gov

The regioselectivity of the ring-opening of unsymmetrical aziridinium ions is a critical aspect, often governed by a balance between kinetic and thermodynamic control. wikipedia.orglibretexts.orglibretexts.org When an aziridinium ion derived from this compound is opened by a nucleophile, the attack can occur at either the C2 (α-carbon) or C3 (β-carbon) position.

Kinetic Control: Under kinetic control, the reaction favors the product that is formed fastest, meaning the one with the lowest activation energy. wikipedia.orglibretexts.orgmasterorganicchemistry.com For aziridines, this often corresponds to nucleophilic attack at the less sterically hindered carbon (C3). This pathway is typically favored at lower temperatures. libretexts.org The presence of an electron-withdrawing group on the nitrogen generally favors attack at the C3 position. clockss.org

Thermodynamic Control: Under thermodynamic control, the reaction conditions (e.g., higher temperatures) allow for the reversible formation of products, leading to an equilibrium that favors the most stable product. wikipedia.orglibretexts.org The thermodynamic product may arise from attack at the more substituted carbon (C2), as this can lead to a more stable final product, depending on the substituents. libretexts.orglibretexts.org The stability of the resulting product often dictates the outcome in thermodynamically controlled reactions. libretexts.org

The choice of the nucleophile and the specific activating electrophile (or catalyst) can also strongly influence the regioselectivity, sometimes overriding the general principles of kinetic and thermodynamic control. acs.orgnih.gov For example, palladium-catalyzed ring-opening reactions can show high regioselectivity for either C2 or C3, depending on the ligand used. acs.org

The formation of the aziridinium ion is the pivotal step that facilitates the cleavage of the ring's bonds.

C-N Bond Cleavage: Ring-opening of the aziridinium ion inherently involves the cleavage of one of the two carbon-nitrogen bonds (C2-N or C3-N). ias.ac.inclockss.org The positive charge on the nitrogen atom in the aziridinium intermediate weakens the adjacent C-N bonds, making them susceptible to nucleophilic attack. bioorg.org The regioselectivity of this cleavage (i.e., which C-N bond breaks) is determined by the factors discussed under kinetic vs. thermodynamic control. nih.govfrontiersin.orgresearchgate.net This C-N bond scission is a fundamental step in using aziridines to synthesize a wide array of functionalized amines, such as α- and β-amino acids. clockss.org

C-C Bond Cleavage: While C-N bond cleavage is the predominant pathway for aziridinium ions, C-C bond cleavage is much less common but can occur under specific enzymatic or oxidative conditions. nih.govcmu.edu For typical laboratory reactions involving this compound, the primary reactivity involves breaking the C-N bonds of the heterocycle. Pathways involving the cleavage of the C2-C3 bond are not characteristic reactions of aziridinium ions under standard nucleophilic ring-opening conditions. However, radical-mediated processes or photochemistry can lead to C-C bond fragmentation in certain cyclic systems. mdpi.comdtu.dk

Other Functional Group Transformations

Beyond reactions involving the aziridine ring itself, the functional groups of this compound—namely the ethyl ester and the α-carbon—can undergo further transformations. A key reaction is the alkylation of the α-carbon (C2).

The α-hydrogen at the C2 position is acidic due to its position adjacent to the ester's carbonyl group. This allows for deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate intermediate. msu.edulibretexts.org This enolate can then react with various electrophiles in an SN2-type reaction. libretexts.org This strategy provides a powerful method for introducing substituents at the C2 position with high diastereoselectivity, significantly enhancing the synthetic utility of the aziridine scaffold. msu.edu

The alkylation is highly stereoselective, typically proceeding with retention of configuration at the C2 center. msu.edu This method has been successfully applied to the synthesis of complex molecules, including the leukointegrin LFA-1 antagonist BIRT-377. msu.edu

Table 3: Alkylation of Aziridine-2-carboxylate Esters
Aziridine SubstrateBaseElectrophileProductYield (%)Reference
(2R,3S)-Ethyl 1-benzhydryl-3-phenylaziridine-2-carboxylateLDACH₃I(2S,3S)-Ethyl 1-benzhydryl-2-methyl-3-phenylaziridine-2-carboxylate81 msu.edu
(2R,3S)-Ethyl 1-benzhydryl-3-phenylaziridine-2-carboxylateLDACH₂=CHCH₂Br(2S,3S)-Ethyl 2-allyl-1-benzhydryl-3-phenylaziridine-2-carboxylate63 msu.edu
(2R,3S)-Ethyl 1-benzhydryl-3-phenylaziridine-2-carboxylateLDAPhCHO(2S,3S)-Ethyl 1-benzhydryl-2-(hydroxy(phenyl)methyl)-3-phenylaziridine-2-carboxylate91 msu.edu

Modifications of the Ester Group

The ethyl ester group of this compound is susceptible to a variety of nucleophilic acyl substitution reactions, including hydrolysis, transesterification, and reduction.

The hydrolysis of the ester functionality in this compound can be catalyzed by either acid or base to yield 1-acetylaziridine-2-carboxylic acid and ethanol (B145695). chemguide.co.uklibretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid and an excess of water, the ester undergoes hydrolysis in a reversible reaction. chemguide.co.uk The equilibrium can be driven towards the products by using a large volume of water. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. masterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous solution of a base, such as sodium hydroxide, results in an irreversible hydrolysis to produce the corresponding carboxylate salt and ethanol. chemguide.co.uklibretexts.org This reaction, known as saponification, goes to completion. Subsequent acidification of the reaction mixture would yield the free carboxylic acid. chemguide.co.uk A study on the hydrolysis of ethyl azolylacetates using potassium carbonate in ethanol under microwave irradiation has shown efficient conversion to the corresponding potassium carboxylates in high yields. nih.gov While not the same substrate, this suggests that similar conditions could be effective for the hydrolysis of this compound.

Reaction Reagents Products General Observations
Acidic HydrolysisH₂O, H⁺ (catalyst)1-acetylaziridine-2-carboxylic acid + EthanolReversible reaction. chemguide.co.uk
Basic Hydrolysis1. NaOH(aq) / Heat; 2. H₃O⁺1-acetylaziridine-2-carboxylic acid + EthanolIrreversible reaction, proceeds to completion. chemguide.co.uk

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Heating this compound in an excess of an alcohol (e.g., methanol) with an acid catalyst would lead to the corresponding methyl ester. The use of the alcohol as the solvent drives the equilibrium towards the new ester. masterorganicchemistry.com

Base-Catalyzed Transesterification: The use of an alkoxide, such as sodium methoxide (B1231860) in methanol, can also effect transesterification. This reaction proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com Research on the transesterification of various ethyl esters to methyl esters has been successfully carried out using different catalysts, demonstrating the feasibility of this transformation. researchgate.netorganic-chemistry.org For instance, a study on N-(1-phenylethyl)aziridine-2-carboxylate esters showed that transesterification could be achieved to prepare different alkyl esters. nih.gov

Reactant Alcohol Catalyst Expected Product
MethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOMe)Mthis compound
PropanolAcid (e.g., H₂SO₄) or Base (e.g., NaOPr)Propyl 1-acetylaziridine-2-carboxylate
Isopropanol (B130326)Acid (e.g., H₂SO₄) or Base (e.g., NaO-iPr)Isopropyl 1-acetylaziridine-2-carboxylate

The ester group can be reduced to a primary alcohol, (1-acetylaziridin-2-yl)methanol. Strong reducing agents are typically required for this transformation.

Reduction with Sodium Borohydride (NaBH₄): Sodium borohydride is generally not reactive enough to reduce esters. google.com Therefore, it is expected to be ineffective in reducing the ester group of this compound under standard conditions.

Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction of this compound with LiAlH₄ in an anhydrous ether solvent would be expected to yield (1-acetylaziridin-2-yl)methanol. However, the high reactivity of LiAlH₄ might also lead to the reduction of the acetyl group or ring opening of the aziridine, and careful control of the reaction conditions would be necessary.

Reducing Agent Expected Outcome
Sodium Borohydride (NaBH₄)No reaction with the ester group.
Lithium Aluminum Hydride (LiAlH₄)Reduction of the ester to a primary alcohol. Potential for side reactions.

Reactivity of the Acetyl Group

The N-acetyl group significantly influences the reactivity of the aziridine ring. The electron-withdrawing nature of the acetyl group decreases the basicity of the nitrogen atom compared to N-alkyl aziridines. bioorg.org This activation makes the aziridine ring more susceptible to nucleophilic attack and ring-opening reactions.

Removal of the acetyl group to yield the parent aziridine-2-carboxylate is a potential transformation. This can be challenging as conditions required for amide hydrolysis can also lead to the hydrolysis of the ester or opening of the strained aziridine ring. However, specific reagents have been developed for chemoselective deacetylation. For instance, Schwartz's reagent (zirconocene hydrochloride) has been used for the regioselective removal of N-acetyl groups in nucleosides under mild conditions, tolerating other functional groups like esters. researchgate.net This suggests a possible route for the deacetylation of this compound. Another approach could involve transamidation, where the acetyl group is transferred to an amine, a reaction that has been demonstrated for the N-acetyl groups in chitin. frontiersin.org

The carbonyl carbon of the acetyl group is electrophilic and can potentially react with strong nucleophiles. However, in many cases, the reactivity of the aziridine ring or the ester group may dominate.

The nitrogen atom of the N-acetylaziridine, although less basic than in N-alkylaziridines, can still act as a nucleophile. bioorg.org In the presence of strong electrophiles, such as acid chlorides, the nitrogen can be acylated, forming a highly reactive aziridinium ion. This intermediate is then readily attacked by a nucleophile, leading to the ring-opening of the aziridine. bioorg.org For example, the reaction of a (1-phenylethyl)-2-acylaziridine with acetyl chloride leads to the formation of a β-amino-α-chloro carbonyl compound. bioorg.org This indicates that the acetyl group plays a crucial role in activating the aziridine ring towards such transformations.

Synthetic Applications in Complex Molecule Construction

Asymmetric Synthesis of Amino Acid Derivatives

The synthesis of enantiomerically pure amino acids and their derivatives is a significant endeavor in organic chemistry, driven by their importance in biological systems and as chiral building blocks. researchgate.netdoaj.org Aziridine-2-carboxylates, including N-acylated variants, serve as valuable precursors for both α- and β-amino acids through regioselective ring-opening reactions. clockss.orgresearchgate.net

The N-acetyl group in Ethyl 1-acetylaziridine-2-carboxylate activates the aziridine (B145994) ring, facilitating its opening by various nucleophiles. bioorg.org While direct studies on this compound for this specific application are not extensively detailed in the reviewed literature, the well-established chemistry of N-activated aziridines provides a strong basis for its potential. clockss.orgbioorg.org For instance, the ring-opening of N-activated aziridines with heteroatom nucleophiles typically occurs at the C3 position, leading to α-amino acid derivatives. researchgate.net The stereochemistry of the starting aziridine can be effectively transferred to the final amino acid product, making this a powerful strategy in asymmetric synthesis. The general reactivity pattern suggests that this compound can be a valuable substrate for creating a diverse library of non-natural amino acids, which are of great interest in drug discovery and peptide science.

Preparation of Aza-Heterocyclic Scaffolds

Aza-heterocycles are core structures in a vast number of biologically active compounds. mdpi.comnih.gov this compound provides a versatile platform for the construction of various heterocyclic systems through ring-opening and subsequent cyclization strategies.

Piperidine (B6355638) scaffolds are prevalent in many alkaloids and pharmaceutical agents. nih.gov The synthesis of substituted piperidines from aziridine precursors often involves a ring-expansion strategy. While a direct synthesis of piperidines from this compound is not explicitly detailed in the surveyed literature, analogous transformations with other aziridine derivatives suggest a feasible pathway. For example, the ring expansion of aziridines to piperidines can be achieved through the formation of a bicyclic aziridinium (B1262131) ion intermediate followed by nucleophilic attack. researchgate.netwhiterose.ac.uk A plausible strategy for synthesizing piperidine derivatives from this compound would involve the elongation of the C2 side chain, followed by an intramolecular ring-opening cyclization.

A related synthesis involves the radical rearrangement of 2-methylene-N-substituted aziridines, which undergo a 5-exo-trig cyclization followed by ring opening of the resulting aziridinylmethyl radical to yield 5-methylenepiperidines. whiterose.ac.uk Although this starts from a different aziridine derivative, it highlights the general utility of the aziridine ring in constructing six-membered heterocycles.

The pyrrolidine (B122466) ring is another key structural motif in numerous natural products and medicinal agents. nih.govgoogle.com The synthesis of pyrrolidines from aziridines can be accomplished through various synthetic routes, including intramolecular cyclization of suitably functionalized aziridine derivatives. For instance, the installation of a nucleophilic group at the C3 position of the aziridine ring, followed by an intramolecular ring-opening reaction, can lead to the formation of a pyrrolidine ring. nih.gov

In a documented synthesis, the opening of an aziridine ring with iodotrimethylsilane (B154268), followed by removal of the chiral auxiliary and acylation, was used to install a pyrrolidine ring at the C3 position of a sphingolipid analogue. nih.gov While this example utilizes an N-(1-phenylethyl)aziridine derivative, the underlying principle of nucleophilic ring opening followed by cyclization is applicable to N-acetylated aziridines as well. The versatility of this approach allows for the construction of highly substituted and stereochemically defined pyrrolidine structures.

Pyrimidine and its reduced form, dihydrouracil, are fundamental components of nucleic acids and are present in many bioactive molecules. researchgate.netmdpi.comgsconlinepress.com this compound and its analogues have proven to be effective precursors for these important heterocyclic systems. A notable application is in the synthesis of the marine natural products, biemamide B and D, which possess a 5,6-dihydrouracil core. nih.gov

The synthesis of the biemamide core involves the regio- and stereoselective ring-opening of a chiral aziridine-2-carboxylate (B8329488) with an azide (B81097) nucleophile. researchgate.netnih.gov The resulting azido (B1232118) propanoate is then cyclized to form a 5-amino-hexahydro-pyrimidine-2,4-dione, which serves as a key intermediate for the synthesis of the biemamide natural products. nih.gov Although the reported synthesis utilizes an N-(1-phenylethyl)aziridine-2-carboxylate, the key ring-opening and cyclization steps are directly applicable to N-acetylated analogues. The N-acetyl group would similarly activate the aziridine ring towards nucleophilic attack by the azide.

Starting MaterialKey ReagentsIntermediateFinal ScaffoldRef.
Chiral ethyl 1-((R)-1-phenylethyl)aziridine-(2S)-carboxylate1. NaN3, EtOH/H2O 2. CyclizationEthyl (2R)-azido-3-(((R)-1-phenylethyl)amino)propanoate5-Amino-hexahydro-pyrimidine-2,4-dione nih.gov

Utility in Peptide Mimetic Chemistry and Analog Design

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The modification of the peptide backbone is a common strategy in the design of peptidomimetics. psu.edu The constrained and stereochemically defined nature of this compound makes it an attractive scaffold for incorporation into peptide-like structures.

The aziridine-2-carboxylic acid unit can be considered a reactive analogue of proline and can be incorporated into peptide chains. nih.gov The resulting aziridine-containing peptides can act as irreversible inhibitors of certain enzymes, such as cysteine proteases, by alkylating active site residues. nih.gov Furthermore, the ring-opening of the aziridine within a peptide sequence can lead to novel backbone architectures, providing access to a diverse range of peptide analogues with potentially unique conformational properties and biological activities. While specific examples detailing the use of this compound in this context are limited in the reviewed literature, the fundamental reactivity of the N-acylated aziridine-2-carboxylate core suggests significant potential in this area of research.

Generation of Bio-relevant Molecular Structures (e.g., Biemamide and Isomuscarine Cores)

This compound and its close analogues are powerful tools for the asymmetric synthesis of complex, biologically relevant molecules. As previously mentioned, they are instrumental in the synthesis of the biemamide core structure. nih.gov In addition to this, they are also employed in the synthesis of other natural products, such as isomuscarine alkaloids.

The synthesis of (-)-epiallo-isomuscarine, for instance, starts from a chiral aziridine-2-carboxaldehyde, which can be derived from the corresponding ethyl ester. nih.govnih.gov The key step involves a highly stereoselective Mukaiyama aldol (B89426) reaction between the aziridine-2-carboxaldehyde and a silyl (B83357) enol ether. nih.govnih.gov This is followed by an intramolecular ring-opening of the aziridine by the newly introduced hydroxyl group, leading to the formation of the 2-aminomethyltetrahydrofuran core of isomuscarine. nih.gov This synthetic strategy highlights the dual utility of the aziridine-2-carboxylate scaffold, where both the ester (or its aldehyde derivative) and the strained aziridine ring play crucial roles in the construction of the target molecule.

Target MoleculeKey Synthetic StrategyPrecursorRef.
Biemamide B and DRegio- and stereoselective aziridine ring-opening with azide, followed by cyclizationChiral ethyl 1-((R)-1-phenylethyl)aziridine-(2S)-carboxylate researchgate.netnih.gov
(-)-epiallo-IsomuscarineStereoselective Mukaiyama aldol reaction followed by intramolecular aziridine ring-openingChiral aziridine-2-carboxaldehyde nih.govnih.gov

Lack of Evidence for "this compound" in Advanced Materials Development

Despite a comprehensive review of scientific literature, no specific research or data could be found regarding the application of the chemical compound "this compound" in the development of functionalized intermediates for advanced materials. Extensive searches have been conducted to locate studies on its use as a monomer for polymerization or in the synthesis of precursors for polymers and other advanced materials.

The investigation included searches for the ring-opening polymerization of this specific compound, its use in creating functionalized oligomers, and its broader applications in materials science. The search was expanded to include general N-acetylaziridine derivatives in polymer chemistry. However, these inquiries did not yield any relevant results that would allow for the creation of a scientifically accurate article on the specified topic.

General information on the reactivity of N-acylaziridines, including their ring-opening reactions, is available in the chemical literature. For instance, studies have explored the ring-opening of N-acylaziridines with various nucleophiles and under different catalytic conditions. mdpi.comresearchgate.netscilit.combioorg.org There is also a documented instance of the copolymerization of the simpler N-acetylaziridine with maleic anhydride. documentsdelivered.com Furthermore, research exists on the polymerization of other activated aziridines, such as N-sulfonylaziridines, to form polyamines. researchgate.netresearchgate.net

However, none of the available literature specifically mentions or provides data on "this compound" being utilized for the synthesis of functionalized intermediates for advanced materials. Therefore, it is not possible to provide the requested article with the required detailed research findings and data tables, as no such information appears to be published in the accessible scientific domain.

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of Ethyl 1-acetylaziridine-2-carboxylate, providing detailed information about the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) is instrumental in confirming the presence and connectivity of hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to the protons of the ethyl group, the acetyl group, and the aziridine (B145994) ring.

The ethyl ester protons typically appear as a quartet for the methylene (B1212753) group (-CH₂-) and a triplet for the terminal methyl group (-CH₃), due to spin-spin coupling. The methylene protons are deshielded by the adjacent oxygen atom, placing their resonance downfield. oregonstate.eduorganicchemistrydata.org The acetyl group's methyl protons would appear as a sharp singlet, as they have no adjacent protons to couple with. The three protons on the strained aziridine ring would have characteristic chemical shifts and coupling patterns that confirm the ring's presence and substitution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Acetyl (-C(O)CH₃) ~2.1 Singlet
Aziridine Ring (-CH-CH₂-) ~2.0 - 3.0 Multiplets
Ethyl Methylene (-OCH₂CH₃) ~4.2 Quartet

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The spectrum is expected to show two signals in the downfield region (160-185 ppm), corresponding to the two carbonyl carbons of the ester and the acetyl (amide) groups. libretexts.org The carbons of the ethyl group and the acetyl methyl group will appear in the upfield region. The two carbons of the aziridine ring are expected to resonate at chemical shifts that are characteristic of strained, nitrogen-containing rings. The sp³ hybridized carbons typically absorb from 0 to 90 δ, while sp² carbons, like those in carbonyl groups, absorb from 110 to 220 δ. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O) ~170
Amide Carbonyl (C=O) ~169
Ethyl Methylene (-OCH₂CH₃) ~61
Aziridine Ring Carbons ~30 - 45
Acetyl Methyl (-CH₃) ~22

Conformational Studies via NMR

The N-C(O) amide bond in this compound has a significant partial double bond character, which restricts free rotation around it. This restriction can lead to the existence of two distinct planar conformers, often referred to as E/Z rotamers or isomers.

This conformational isomerism is a known phenomenon in N-acyl compounds, such as N-benzoylated piperazines and N-acetylated proline residues. rsc.orgnih.gov NMR spectroscopy is a powerful tool for studying this behavior. At room temperature, if the rate of interconversion between the rotamers is slow on the NMR timescale, separate signals for each conformer can be observed in both ¹H and ¹³C NMR spectra. rsc.orgnih.gov The presence of these duplicate signals provides direct evidence of conformational heterogeneity in solution. Temperature-dependent NMR studies can be employed to determine the energy barrier for the rotation around the amide bond. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. For this compound (molecular formula C₇H₁₁NO₃), the calculated exact mass is approximately 157.0739 amu. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would be used to confirm this exact mass, thereby verifying the compound's elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum can also offer further structural information. For esters, common fragmentation includes the loss of the alkoxy group or cleavage next to the carbonyl group. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its key functional groups. The most prominent peaks would be from the carbonyl groups. The ester C=O stretch typically appears around 1735-1750 cm⁻¹, while the amide C=O stretch (Amide I band) is found at a slightly lower wavenumber, generally between 1630-1680 cm⁻¹. libretexts.orgchemguide.co.uk The presence of two distinct carbonyl peaks would confirm both the ester and acetyl-amide functionalities. Additionally, a strong absorption corresponding to the C-O single bond stretching of the ester group is expected in the 1000-1300 cm⁻¹ region. chemguide.co.uk

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Bond Predicted Absorption Range (cm⁻¹)
Ester C=O Stretch 1735 - 1750
Amide C=O Stretch 1630 - 1680
Ester C-O Stretch 1000 - 1300

Purity Assessment Methodologies

The determination of purity for this compound is a critical step in its synthesis and application, ensuring that the material is free from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the chemical purity and, crucially, the enantiomeric purity of chiral molecules like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For achiral purity analysis, Reverse-Phase HPLC (RP-HPLC) is often the method of choice. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or a buffer). The separation is driven by the hydrophobic interactions of the analyte with the stationary phase. The retention time of the main peak corresponding to this compound is used to identify it, while the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.

The determination of enantiopurity, or enantiomeric excess (e.e.), requires a chiral environment to differentiate between the enantiomers. This is typically achieved through Chiral HPLC, which utilizes a Chiral Stationary Phase (CSP). These specialized columns are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. For aziridine derivatives, polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, have proven effective. nih.govmdpi.com The mobile phase in chiral separations often consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695). cdnsciencepub.com

The following table provides an illustrative example of HPLC conditions that could be adapted for the analysis of this compound, based on methods used for similar aziridine-2-carboxylate (B8329488) derivatives.

Table 1: Illustrative HPLC Conditions for Analysis of Aziridine-2-Carboxylate Derivatives

ParameterPurity Analysis (RP-HPLC)Enantiopurity Analysis (Chiral HPLC)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., Chiralcel OD-H)
Mobile Phase Acetonitrile:Water gradientn-Hexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 210 nmUV at 220 nm
Column Temp. Ambient25 °C
Injection Vol. 10 µL10 µL

This table presents typical starting conditions for method development and may require optimization for the specific analysis of this compound.

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas (the mobile phase), interacts with the stationary phase lining the column.

The purity of N-acylated aziridines has been successfully determined using gas-liquid chromatography. For a typical analysis, a capillary column with a non-polar or medium-polarity stationary phase is used. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. The resulting chromatogram displays peaks corresponding to different components in the sample, with the area of the peak for this compound being proportional to its concentration.

For the analysis of chiral compounds by GC, a chiral stationary phase can also be employed, similar to Chiral HPLC. This allows for the separation of enantiomers in the gas phase.

The table below outlines typical GC parameters that could serve as a starting point for the purity analysis of this compound.

Table 2: Example GC Conditions for Purity Analysis of N-Acylated Aziridines

ParameterGC Conditions
Column Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Injection Mode Split

This table provides a general method that may need to be optimized for the specific characteristics of this compound.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure, stability, and reactivity of molecules. For a compound like Ethyl 1-acetylaziridine-2-carboxylate, these methods could provide deep insights into its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For aziridine (B145994) derivatives, DFT calculations are often employed to predict reactivity, analyze bond characteristics, and model reaction pathways. nih.govscihub.org Studies on related N-acylaziridines and aziridine-2-carboxylates utilize DFT to understand mechanisms of ring-opening reactions, which are characteristic of the strained three-membered aziridine ring. nih.govmdpi.comresearchgate.net These calculations can determine the regioselectivity of nucleophilic attacks and the influence of substituents on the aziridine ring's stability and reactivity. nih.govnih.govfrontiersin.org

However, no specific DFT studies detailing the electronic structure (such as HOMO-LUMO energies, electrostatic potential maps, or atomic charges) or providing specific reactivity predictions for this compound have been found in the surveyed literature.

Conformational Analysis and Energy Barriers

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule (conformers) and determining the energy barriers for interconversion between them. libretexts.orgchemistrysteps.com For this compound, key conformational features would include the orientation of the acetyl and ethyl carboxylate groups relative to the aziridine ring and the inversion barrier at the nitrogen atom.

Studies on N-acylaziridines have shown that the amide group can be nonplanar, leading to complex conformational behavior. acs.org Computational methods are essential for calculating the relative energies of different conformers and the transition state energies for rotations around single bonds. libretexts.orgchemistrysteps.com Despite the importance of such analyses for understanding molecular shape and interactions, no specific studies providing a conformational analysis or calculated energy barriers for this compound could be located.

Molecular Dynamics Simulations (if applicable to reactivity/interactions)

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility, interactions with solvents, and binding to other molecules. mdpi.com For a molecule like this compound, MD simulations could be used to explore its conformational landscape in different environments or to simulate its interaction with a biological target or catalyst. While MD simulations are a valuable tool in drug discovery and materials science mdpi.com, no published research applying this methodology to study the reactivity or interactions of this compound was identified.

Computational Modeling of Reaction Mechanisms

Computational modeling is crucial for elucidating the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. The ring-opening of aziridines is a common reaction class studied computationally. nih.govmdpi.comresearchgate.net Theoretical calculations on related systems have helped to distinguish between different possible mechanisms (e.g., S(_N)1 vs. S(_N)2-type ring openings) and to understand the role of catalysts. researchgate.net

A computational study on the reaction mechanisms of this compound would likely focus on its reactions with various nucleophiles, predicting the regioselectivity and stereochemistry of the products. However, a search of the available literature did not yield any specific computational models for the reaction mechanisms of this compound.

Green Chemistry Approaches in the Synthesis and Transformations of Ethyl 1 Acetylaziridine 2 Carboxylate

Solvent Minimization and Alternative Solvent Use

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the reduction or elimination of these solvents and the adoption of more benign alternatives.

Solvent-Free Reactions: One of the most effective green chemistry strategies is to conduct reactions without a solvent. For the synthesis of aziridines, solvent-free conditions have been explored, often in conjunction with catalysis, to produce oxazolidinones from aziridines and carbon dioxide rsc.org. This approach eliminates solvent waste and can lead to simpler purification procedures. The reaction of aromatic amines with aziridines has also been shown to proceed efficiently on silica (B1680970) gel under solvent-free conditions researchgate.net.

Alternative Solvents: When a solvent is necessary, greener alternatives are sought. Cyclopentyl methyl ether (CPME) has been identified as an environmentally benign solvent for the synthesis of highly functionalized NH-aziridines nih.gov. CPME is favored for its high boiling point, low peroxide formation, and relative stability. The use of ionic liquids has also been investigated as a replacement for traditional organic solvents in aziridination reactions, offering potential for improved selectivity and easier catalyst recycling researchgate.netorganic-chemistry.org. For certain aziridination reactions, polar aprotic halogenated solvents such as dichloromethane (B109758) have been found to provide good selectivity and efficiency google.comorganic-chemistry.org.

A comparative look at different solvent approaches is presented below:

Solvent StrategyAdvantagesDisadvantagesRelevant Research
Solvent-Free Eliminates solvent waste, simplifies purification, can increase reaction rates.May not be suitable for all reactions, can lead to issues with mixing and heat transfer.Synthesis of oxazolidinones from aziridines rsc.org.
Cyclopentyl methyl ether (CPME) Environmentally benign, high boiling point, low peroxide formation.May have different solubility profiles compared to traditional solvents.Synthesis of functionalized NH-aziridines nih.gov.
Ionic Liquids Low vapor pressure, potential for catalyst recycling, can enhance selectivity.Can be expensive, potential toxicity and biodegradability concerns need to be addressed.Synthesis of aryl aziridine (B145994) carboxylates organic-chemistry.org.
Water Non-toxic, non-flammable, readily available.Limited solubility of many organic compounds, can interfere with certain reagents.One-pot synthesis of N-tosyl aziridines organic-chemistry.org.

Catalyst Selection for Environmental Sustainability

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, which reduces energy consumption and waste.

Metal-Based Catalysts: A variety of metal-based catalysts have been developed for aziridination reactions. Iron, being an earth-abundant and non-toxic metal, is a particularly attractive choice. Iron(II)-catalyzed intermolecular aziridination of alkenes using hydroxylamine (B1172632) derivatives as clean nitrene sources has been shown to be efficient for a wide range of aziridines rsc.org. Other metals like copper, rhodium, and zirconium have also been employed to catalyze aziridination with high stereoselectivity rsc.orgacademie-sciences.frnih.govnih.gov. The use of Lewis acids, such as Yb(OTf)₃, can selectively produce cis-aziridine-2-carboxylates while minimizing byproducts organic-chemistry.org.

Organocatalysis: Organocatalysis offers a metal-free alternative for aziridination. For instance, iminium salts have been used to catalyze the aziridination of styrenes acs.org. Chiral Brønsted acids have also been employed in the asymmetric synthesis of aziridines rsc.org. These catalysts are often less sensitive to air and moisture compared to their metal-based counterparts.

Electrocatalysis: Electrochemical methods provide a means to replace hazardous chemical oxidants with electricity, a "scarce-reagent" nih.govnih.gov. This approach has been used for the synthesis of aziridines by coupling amines and alkenes via an electrogenerated dication, offering a scalable and efficient route to diverse aziridine building blocks nih.gov.

Catalyst TypeExamplesAdvantages
Iron Catalysts Iron(II) sources with readily available ligandsEarth-abundant, low toxicity, sustainable rsc.org.
Copper Catalysts Cu(I)Efficient for cycloaddition reactions academie-sciences.fr.
Rhodium Catalysts Rh₂(esp)₂, Rh₂(O₂CCF₃)₄High stereoselectivity in aziridination nih.govnih.gov.
Zirconium Catalysts Zirconium-based complexesUtilizes chloramine (B81541) T as a nitrogen source rsc.org.
Lewis Acid Catalysts Yb(OTf)₃High selectivity for cis-aziridines, minimizes byproducts organic-chemistry.org.
Organocatalysts Iminium salts, Chiral Brønsted acidsMetal-free, often less sensitive to air and moisture rsc.orgacs.org.
Electrocatalysis Reticulated vitreous carbon (RVC) anode, nickel foam cathodeReplaces hazardous chemical oxidants with electricity nih.govnih.gov.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating rsc.org. This technology can be particularly beneficial for the synthesis and transformation of aziridines.

Microwave irradiation has been successfully used to promote the synthesis of aziridines through Cu(I)-catalyzed 1,3-dipolar cycloaddition academie-sciences.fr. It has also been employed in the regioselective ring-opening of 2-(aminomethyl)aziridines to produce 1,2,3-triaminopropanes nih.gov. Furthermore, microwave heating can facilitate the S-alkylation of aziridines, a key step in the synthesis of lanthionine-containing peptides mdpi.comnih.gov. The efficiency of microwave heating stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating rsc.org.

Atom Economy Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product wikipedia.org. An ideal reaction has 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

For a hypothetical synthesis of Ethyl 1-acetylaziridine-2-carboxylate from ethyl acrylate (B77674) and an acetylnitrene source, maximizing the incorporation of atoms from the starting materials into the final product would be a key goal for improving atom economy.

Waste Prevention and Reduction Strategies

The first principle of green chemistry is the prevention of waste aarf.asia. This can be achieved through various strategies throughout the synthetic process.

Designing Safer Chemicals: The synthesis should be designed to use and generate substances with minimal toxicity to human health and the environment aarf.asia. In the context of this compound, this would involve selecting starting materials and reagents that are less hazardous.

Use of Renewable Feedstocks: While not yet widely reported for this specific compound, the use of renewable feedstocks is a key aspect of green chemistry. Future research could explore the synthesis of the starting materials for this compound from bio-based sources.

Catalytic Processes: As discussed earlier, catalytic reactions are inherently waste-reducing as they are used in small amounts and can be recycled, unlike stoichiometric reagents which are consumed in the reaction and contribute to waste streams rsc.org.

Process Intensification: Techniques like flow chemistry can lead to waste reduction. A mixed flow-batch approach has been successfully used for the synthesis of functionalized NH-aziridines, which can overcome the hazards associated with batch processing of certain intermediates like vinyl azides nih.gov.

By integrating these green chemistry principles, the synthesis and transformations of this compound can be made more sustainable, safer, and more efficient.

Future Research Directions

Development of Novel Stereoselective Synthetic Pathways

The creation of enantiomerically pure aziridines is paramount for their use in asymmetric synthesis. While methods exist, the development of more efficient, scalable, and versatile stereoselective pathways to access specific stereoisomers of ethyl 1-acetylaziridine-2-carboxylate is a critical research frontier. Future efforts could focus on several promising strategies:

Catalytic Asymmetric Aziridination: A primary avenue involves the catalytic asymmetric aziridination (AZ reaction) of corresponding α,β-unsaturated ester precursors. Research into novel chiral catalysts, such as those based on rhodium or copper complexes with newly designed chiral ligands, could provide direct access to the desired enantiomers with high selectivity. acs.org The development of catalysts that can effectively control stereochemistry in the aziridination of electron-deficient alkenes remains a significant challenge.

Kinetic Resolution: Reductive kinetic resolution of racemic 2H-azirine-2-carboxylates has emerged as a powerful technique for accessing enantioenriched N-H aziridines. chemrxiv.org Adapting this strategy, perhaps using chiral copper hydride catalysts, to the N-acetylated analogue could provide both enantiomers of the target compound from a common racemic precursor. chemrxiv.org

Chiral Pool Synthesis: Synthesis from readily available chiral starting materials, such as N-acetyl-DL-serine, provides a direct route, though it often requires subsequent stereochemical control. researchgate.net Future work could refine this approach by developing diastereoselective cyclization conditions that favor the desired isomer, potentially minimizing purification challenges.

Synthetic Strategy Description Potential Advantages Key Research Focus
Catalytic Asymmetric AziridinationDirect aziridination of an alkene precursor using a chiral catalyst. mdpi.comAtom-economical, direct access to enantiopure products.Design of novel, highly selective chiral catalysts.
Kinetic ResolutionSelective reaction of one enantiomer from a racemic mixture, leaving the other unreacted. chemrxiv.orgAccess to both enantiomers from a single racemic starting material.Development of efficient chiral resolving agents or catalysts.
Chiral Pool SynthesisSynthesis starting from an enantiopure natural product like an amino acid. researchgate.netEnantiopurity is derived from a low-cost starting material.Optimization of cyclization to control diastereoselectivity.

Exploration of Undiscovered Reactivity Modes

The N-acetyl group activates the aziridine (B145994) ring, making it susceptible to nucleophilic attack. However, its full reactive potential is far from exhausted. Future research should systematically explore new transformations beyond simple ring-opening.

Ring-Expansion Reactions: The reaction of aziridines with ketenes to yield oxazolines is a known but underexplored transformation for this specific substrate. nih.gov A systematic study of this electrophilic ring expansion could lead to a diverse library of oxazoline-2-yl-alkanoates, valuable heterocyclic motifs in their own right. nih.gov

1,3-Dipolar Cycloadditions: Under thermal or photochemical conditions, activated aziridines can undergo electrocyclic ring-opening to form azomethine ylides. wikipedia.org Trapping these transient 1,3-dipoles with various dipolarophiles (alkenes, alkynes) would provide rapid access to complex, five-membered nitrogen-containing heterocycles like pyrrolidines, a reaction manifold yet to be fully charted for this compound.

Radical-Mediated Reactions: The generation of transient N-aziridinyl radicals via reductive photoactivation presents a novel way to think about aziridine chemistry. acs.org Investigating whether this compound can be a precursor to such radicals could unlock new methods for aziridine group transfer, enabling its addition to unactivated olefins or C-H bonds. acs.org

Integration into Cascading Reactions and Multi-component Processes

The true elegance of synthetic chemistry often lies in cascade reactions, where multiple bonds are formed in a single operation. This compound is an ideal candidate for integration into such sequences.

Future work should focus on designing one-pot procedures that leverage its inherent reactivity. For example, a palladium-catalyzed ring-opening could be coupled with an intramolecular cyclization, such as a Diels-Alder reaction, to rapidly build molecular complexity. acs.orgnih.govnorthumbria.ac.uk A sequence might involve a nucleophilic ring-opening of the aziridine, which unmasks a new functional group that immediately participates in a subsequent intramolecular transformation. Such cascade processes represent a highly efficient strategy for constructing complex polycyclic amine scaffolds from simple starting materials. nih.gov

Design of Next-Generation Chiral Auxiliaries and Catalysts

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org The N-(1-phenylethyl) group has proven effective as a chiral auxiliary on the aziridine-2-carboxylate (B8329488) framework. nih.gov

A significant future direction would be to explore the aziridine ring itself as a component of a new class of chiral auxiliaries or organocatalysts. By synthesizing chiral versions of this compound, one could envision its ring-opening with various nucleophiles to generate novel chiral ligands or catalysts. nih.gov For instance, regioselective opening with an azide (B81097) anion can lead to chiral 1,2-diamines, which are privileged structures in organocatalysis for reactions like asymmetric aldol (B89426) additions. nih.gov Designing a system where the aziridine moiety directs a stereoselective reaction and is then easily cleaved or modified would be a powerful addition to the asymmetric synthesis toolkit.

Advanced Spectroscopic Characterization and In Situ Monitoring

While standard spectroscopic techniques (NMR, IR, MS) are used for routine characterization, a deeper understanding requires more advanced methods. Future research should employ these tools to gain unprecedented insight into the compound's structure and reactivity.

Advanced Structural Analysis: Unambiguous determination of relative and absolute stereochemistry is crucial. Single-crystal X-ray diffraction (SC-XRD) should be utilized to confirm the three-dimensional structure of new derivatives and intermediates.

In Situ Monitoring: To understand complex reaction mechanisms, especially cascades or reactions involving transient species, in situ monitoring is indispensable. spectroscopyonline.com Techniques like fiber-optic coupled FTIR-ATR (Attenuated Total Reflection) spectroscopy can track the real-time concentration profiles of reactants, intermediates, and products directly in the reaction vessel without sampling. mdpi.comyoutube.com This allows for precise determination of reaction kinetics and the identification of short-lived intermediates that would be missed by traditional offline analysis. mdpi.comresearchgate.net

Further Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and rationalizing chemical reactivity. Applying DFT calculations can illuminate the mechanisms governing the reactions of this compound. researchgate.net

Future computational studies should focus on:

Mapping Reaction Pathways: Calculating the energy profiles for proposed reactions, including locating transition states (TS) and intermediates. researchgate.netnih.gov This can help distinguish between competing mechanisms, such as concerted versus stepwise pathways in cycloadditions or ring-opening reactions. researchgate.net

Understanding Reactivity and Selectivity: Using DFT-based descriptors like Frontier Molecular Orbital (FMO) analysis and Natural Bond Orbital (NBO) analysis can provide quantitative insights into the electronic factors that control reactivity and regioselectivity. researchgate.net

Catalyst Design: For catalytic processes, DFT can be used to model catalyst-substrate interactions, helping to explain the origin of stereoselectivity and guiding the rational design of more efficient and selective catalysts. nih.govmdpi.com

Computational Method Application for this compound Reference
Density Functional Theory (DFT)Optimize geometries of reactants, intermediates, and products. researchgate.net
Transition State (TS) SearchingLocate and characterize the energy barriers of reaction pathways. researchgate.net
Intrinsic Reaction Coordinate (IRC)Confirm that a located TS connects the correct reactant and product. researchgate.net
Frontier Molecular Orbital (FMO) AnalysisPredict sites of nucleophilic and electrophilic attack. researchgate.net
Natural Bond Orbital (NBO) AnalysisEvaluate charge delocalization and hyperconjugative stability. researchgate.net
Time-Dependent DFT (TD-DFT)Predict electronic absorption spectra (UV-Vis) to aid in identifying intermediates. sumitomo-chem.co.jp

Q & A

Q. What criteria should be met when reporting crystallographic data for this compound?

  • Deposition : Submit CIF files to the Cambridge Structural Database (CSD).
  • Refinement Metrics : Report R-factors, residual density, and Flack parameters for chiral centers.
  • Software : Cite SHELXL for refinement and PLATON for validation .

Q. How can researchers ensure reproducibility in synthetic procedures for aziridine-based compounds?

  • Detailed Protocols : Specify batch-specific reagent purity (e.g., ≥99% by GC), exact stirring rates, and inert gas flow rates.
  • Open Data : Share raw NMR, HPLC, and crystallography data via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.